2,4-dibromo-N-(4-methoxyphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11Br2NO2 |
|---|---|
Molecular Weight |
385.05 g/mol |
IUPAC Name |
2,4-dibromo-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Br2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
HBVNRUVDUDQFIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromo N 4 Methoxyphenyl Benzamide and Analogous Structures
General Amidation Reactions for Benzamide (B126) Formation
The creation of the amide bond is a cornerstone of organic synthesis. For a compound like 2,4-dibromo-N-(4-methoxyphenyl)benzamide, this typically involves the coupling of a 2,4-dibromobenzoic acid moiety with 4-methoxyaniline. Two principal strategies are commonly employed for this transformation.
The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the competing acid-base reaction, which forms a stable ammonium (B1175870) carboxylate salt. fishersci.it To facilitate the condensation, coupling agents are required to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group, thereby enabling nucleophilic attack by the amine. fishersci.it
For the synthesis of this compound, this would involve the reaction of 2,4-dibromobenzoic acid with 4-methoxyaniline in the presence of a suitable coupling agent and a non-nucleophilic base. nih.gov While effective, this method's primary drawback can be the need to remove byproducts derived from the coupling agent.
Table 1: Common Coupling Agents for Direct Amidation
| Coupling Agent | Additive (Optional) | Typical Solvent |
|---|---|---|
| EDC (or DCC) | HOBt or HOAt | DMF, DCM |
Data sourced from various organic synthesis protocols. fishersci.it
A more common and often more efficient method for benzamide synthesis is the reaction between an acyl halide and an amine. libretexts.org This method, known as the Schotten-Baumann reaction, is highly effective for forming amides from primary and secondary amines. fishersci.itgoogle.com The synthesis begins with the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it
In the context of synthesizing the target molecule, 2,4-dibromobenzoic acid would first be converted to 2,4-dibromobenzoyl chloride. This activated intermediate then reacts readily with 4-methoxyaniline. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. libretexts.orgkhanacademy.org This two-step process is often high-yielding and avoids the complex purification issues associated with some coupling agents. libretexts.org
The general reaction is as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
R-COCl + R'-NH₂ + Base → R-CONH-R' + Base·HCl
This strategy is broadly applicable for creating a wide array of substituted benzamides.
Regioselective Bromination Approaches in Benzamide Synthesis
The introduction of bromine atoms onto the benzamide structure requires careful consideration of regioselectivity. The bromine atoms can be incorporated either by starting with a pre-brominated building block, such as 2,4-dibromobenzoic acid, or by brominating a pre-formed benzamide. The latter approach relies on directing group effects in electrophilic aromatic substitution.
Direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). commonorganicchemistry.com For a substrate like N-(4-methoxyphenyl)benzamide, the existing substituents—the methoxy (B1213986) group (-OCH₃) and the benzamido group (-NHCOR)—will direct the position of the incoming electrophile (Br⁺). Both groups are ortho-, para-directing. The powerful activating and para-directing effect of the methoxy group on its ring is significant, while on the other ring, the benzamido group directs incoming electrophiles. However, the synthesis of this compound specifically requires bromination on the benzoic acid-derived ring. Therefore, this approach is more relevant for the synthesis of analogs where bromination occurs on the aniline-derived ring or for understanding potential side reactions.
Classical bromination involves using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. jalsnet.com However, this method can sometimes lead to polybromination and requires handling of corrosive and toxic elemental bromine. jalsnet.comnih.gov
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a convenient and safer solid source of electrophilic bromine, providing a low, steady concentration of Br₂ in the presence of an acid catalyst or HBr. masterorganicchemistry.comyoutube.com For the bromination of activated aromatic rings, NBS is an effective alternative to molecular bromine. commonorganicchemistry.comcommonorganicchemistry.com
The reaction with NBS is often used for the regioselective bromination of electron-rich aromatic compounds. organic-chemistry.org In the case of substrates containing activating groups, the reaction can proceed under mild conditions, often in solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄). commonorganicchemistry.com While highly effective for allylic and benzylic brominations via a radical pathway, its application in electrophilic aromatic substitution provides a milder alternative to Br₂, potentially offering better control and selectivity, and reducing the formation of over-brominated byproducts. wikipedia.orgsciencemadness.org
Beyond Br₂ and NBS, a variety of other brominating agents have been developed to improve selectivity, yield, and safety. jalsnet.com These reagents often work by generating an electrophilic bromine species in situ under specific conditions.
Table 2: Selected Alternative Brominating Agents
| Reagent | Typical Conditions/Features |
|---|---|
| Oxone / Ammonium Bromide | Mild conditions, often in methanol (B129727) or water, for regioselective bromination of activated aromatics. organic-chemistry.org |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Offers high regioselectivity for para-bromination under mild, catalyst-free conditions. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) / HBr | An in-situ method of generating Br₂, though it can require elevated temperatures and longer reaction times. jalsnet.comnih.gov |
The mechanism for most of these reagents involves the generation of a Br⁺ electrophile or a species that behaves as such. In electrophilic aromatic substitution, this electrophile is attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring the ring's aromaticity and yielding the brominated product. The regioselectivity is dictated by the electronic effects of the substituents already present on the ring, which stabilize or destabilize the potential arenium ion intermediates.
Bromine Atom Nucleophilic Substitution Reactions
The bromine atoms on the benzamide ring serve as versatile handles for further molecular diversification. Although direct nucleophilic aromatic substitution (SNAr) on electron-rich or unactivated aryl halides is challenging, the presence of the activating amide group and the potential for metal catalysis opens up numerous possibilities. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, aryl bromides can be converted into the corresponding primary benzamides in a one-pot, one-step process using a palladium acetate (B1210297) (Pd(OAc)2) catalyst with a suitable ligand like Xantphos. rsc.org This process involves cyanation followed by in-situ hydration of the nitrile. rsc.org While this demonstrates the formation of a benzamide from a bromobenzene, the same catalytic principles can be applied to substitute the bromine atoms on a pre-formed dibromobenzamide with other nucleophiles, such as amines, boronic acids (Suzuki coupling), or organostannanes (Stille coupling), to create more complex structures.
The reactivity of such coupling reactions can be influenced by the position of the bromine atom. For example, in ortho-halobenzamides, palladium catalysis can induce homo-annulation to produce phenanthridinones, involving the reductive coupling of the C-Br bond. researchgate.net This indicates that the bromine atoms on this compound could be selectively targeted for either substitution or intramolecular cyclization reactions depending on the reaction conditions and the desired product.
Multi-Step Synthetic Pathways for Complex Dibrominated Benzamide Frameworks
Constructing complex molecules like this compound often requires multi-step sequences that allow for precise control over the introduction of each functional group.
Pre-functionalization and Subsequent Amide Bond Formation
A common and direct route involves the synthesis of a pre-functionalized carboxylic acid followed by amide bond formation. In this approach, 2,4-dibromobenzoic acid is first synthesized or procured. This dibrominated acid is then coupled with 4-methoxyaniline (p-anisidine) to form the target amide. The key step is the activation of the carboxylic acid to facilitate the reaction with the amine. Various coupling reagents can be employed for this purpose.
For the synthesis of the parent N-(4-methoxyphenyl)benzamide, a study comparing different coupling reagents found that while dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) gave high conversions (87-88%), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) provided a quantitative conversion to the amide. rsc.org This highlights the importance of selecting the optimal coupling agent for efficient amide bond formation. A similar strategy is documented for the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which was achieved in a high yield of 92% by reacting commercial 2-bromobenzoic acid with the appropriate amine. researchgate.net This demonstrates the effectiveness of the pre-functionalization pathway for preparing halogenated benzamides.
Table 1: Comparison of Coupling Reagents for N-(4-methoxyphenyl)benzamide Synthesis
| Entry | Coupling Reagent | Milling Time & Conditions | Conversion (%) | Reference |
| 1 | DCC | 30 min, 2 x 8 mm balls | 87 | rsc.org |
| 2 | DIC | 30 min, 2 x 8 mm balls | 88 | rsc.org |
| 3 | EDC·HCl | Not specified (quantitative) | 100 | rsc.org |
| 4 | CDI | 30 min, 2 x 8 mm balls | No reaction | rsc.org |
This interactive table summarizes data on the optimization of amide bond formation, a key step in the pre-functionalization pathway.
Sequential Halogenation and Diversification through Functional Group Interconversions
An alternative to pre-functionalization is to first construct the core N-(4-methoxyphenyl)benzamide structure and then introduce the bromine atoms. This approach, often termed late-stage functionalization, is highly valuable for creating analogues for structure-activity relationship (SAR) studies. acs.org
Traditional electrophilic aromatic halogenation of N-aryl amides often yields mixtures of ortho and para isomers. rsc.org However, modern methods offer high regioselectivity. One strategy involves carbonyl-directed borylation followed by a halodeboronation, which precisely introduces a halogen at the ortho position. rsc.org Another powerful technique is the use of transition metal catalysts for C-H functionalization, although these can sometimes be limited by the need for specific directing groups and inert atmospheres. acs.orgrsc.org For instance, iridium catalysis can be used for the selective ortho-iodination of benzamides under mild conditions, a methodology that is complementary to standard electrophilic substitutions. acs.org
Enzymatic halogenation represents a cutting-edge approach for late-stage functionalization. nih.gov Flavin-dependent tryptophan halogenases, for example, can catalyze the regioselective bromination of C-H bonds on aromatic rings within complex molecules like peptides. nih.gov This biocatalytic method avoids the need for extensive protecting group chemistry and offers high selectivity, providing a "bioorthogonal" tool for introducing halogens into molecules in the final steps of a synthesis. nih.gov These advanced strategies for sequential halogenation allow for the diversification of benzamide scaffolds, enabling the synthesis of complex structures from simpler precursors.
Catalytic Strategies in Benzamide Synthesis and Bromination
Catalysis is central to modern organic synthesis, offering routes to increased efficiency, selectivity, and sustainability. Both the formation of the amide bond and the bromination of the aromatic ring can be significantly enhanced through catalytic methods.
Peptide-based catalysts have emerged for the enantioselective synthesis of atropisomeric benzamides via electrophilic bromination. nih.gov In one study, a simple tetrapeptide catalyst bearing a tertiary amine was used to achieve a series of di- and tri-brominations on various benzamide substrates. nih.gov This method is particularly relevant for tertiary benzamides, which have high enough rotational barriers to exist as stable, separable enantiomers (atropisomers) after ortho-functionalization. nih.gov Mechanistic studies suggest the catalyst forms a specific complex with the substrate, directing the bromination in a regioselective and stereochemistry-determining manner. nih.gov
Palladium catalysis is widely used for forming the amide bond itself, particularly in aminocarbonylation reactions where aryl halides are substrates. rsc.org For more complex systems, heterogeneous catalysts are gaining traction due to their ease of separation and reusability. For example, an Al-MCM-41 catalyst has been successfully used for the synthesis of nitrogen heterocycles from primary amines, demonstrating the potential for industrial applications due to its scalability and recyclability. rsc.org
Table 2: Overview of Catalytic Strategies in Benzamide and Halogenation Chemistry
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| Enantioselective Bromination | Tetrapeptide with tertiary amine | Tertiary benzamides | Produces enantioenriched atropisomeric benzamides. | nih.gov |
| Primary Benzamide Synthesis | Pd(OAc)2 / Xantphos | Aryl bromides | One-pot cyanation and hydration. | rsc.org |
| Ortho-Iodination | Iridium(III) complex | Weinreb amides, benzamides | Directed C-H activation; complementary to electrophilic substitution. | acs.org |
| Heterocycle Synthesis | Al-MCM-41 (heterogeneous) | Primary amines | Solvent-free conditions, catalyst is reusable. | rsc.org |
This interactive table provides a comparative look at different catalytic methods relevant to the synthesis of the target compound and its analogues.
Considerations for Reaction Scalability and Process Optimization in Academic Synthesis
Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed for process optimization. Key considerations in an academic setting include reaction time, yield, purity, and the practicality of the experimental setup.
A practical example is the synthesis of benzamide from benzoic acid and urea, where a 150g scale reaction yielded 76g of product (a 51% yield). youtube.com The authors noted that the reaction was stopped after 2 hours and 15 minutes, but the continued evolution of gas indicated the reaction was incomplete, suggesting that simply extending the reaction time could have improved the yield. youtube.com This illustrates a fundamental aspect of optimization: understanding the reaction kinetics and ensuring completion.
For multi-step syntheses, flow chemistry offers a paradigm shift from traditional batch processing. syrris.jp By using microfluidic pumps to move material through columns packed with immobilized reagents, catalysts, or scavengers, multiple synthetic steps can be linked into a continuous sequence. syrris.jp This approach was successfully used to synthesize the natural product (–)-oxomaritidine in a seven-step continuous sequence, yielding a product of over 90% purity directly from the reactor. syrris.jp The benefits of flow chemistry include precise control over reaction conditions, enhanced safety, and simplified purification, making it a powerful tool for scaling complex syntheses in an academic lab. syrris.jp
The choice of reagents and workup procedures also impacts scalability. Mechanochemical methods, which involve grinding reagents together, can sometimes offer solvent-free and efficient alternatives to solution-phase reactions. rsc.org Ultimately, optimizing a synthesis requires a holistic view, balancing factors like reagent cost, energy consumption, waste generation, and the ease of product isolation to develop a robust and scalable procedure.
Advanced Spectroscopic Characterization and Elucidation of 2,4 Dibromo N 4 Methoxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the two aromatic rings and the amide linkage.
A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton and the determination of through-bond scalar couplings (J-couplings). The expected chemical shifts and coupling constants are presented in Table 1.
The protons of the 4-methoxyphenyl (B3050149) ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group (H-2' and H-6') would be shifted upfield due to the electron-donating effect of the methoxy group, while the protons ortho to the amide nitrogen (H-3' and H-5') would be shifted slightly downfield.
The 2,4-dibromobenzamide (B2968935) portion of the molecule presents a more complex splitting pattern. The proton H-3 is deshielded by the adjacent bromine atom and would likely appear as a doublet. The proton H-5 is flanked by a bromine atom and the carbonyl group, leading to a doublet of doublets. The proton H-6, adjacent to the carbonyl group, is also expected to be a doublet. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.8 - 8.0 | d | ~2.0 |
| H-5 | ~7.5 - 7.7 | dd | ~8.5, 2.0 |
| H-6 | ~7.6 - 7.8 | d | ~8.5 |
| H-2', H-6' | ~7.4 - 7.6 | d | ~9.0 |
| H-3', H-5' | ~6.9 - 7.1 | d | ~9.0 |
| -OCH₃ | ~3.8 | s | - |
| N-H | ~8.5 - 9.5 | s (broad) | - |
While ¹H NMR provides significant structural information, complex molecules often require the application of two-dimensional (2D) NMR techniques for unambiguous assignment. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, COSY would show correlations between H-5 and H-6 on the dibrominated ring, and between H-2'/H-6' and H-3'/H-5' on the methoxyphenyl ring, confirming their adjacent relationships.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the amide proton (N-H) and the protons on the adjacent aromatic rings (H-6 and H-2'/H-6'), helping to establish the conformation around the amide bond.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. nanalysis.com It is invaluable for assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net For instance, the amide proton (N-H) would show an HMBC correlation to the carbonyl carbon (C=O) and the carbons of the aromatic rings it is bonded to (C-1' and C-1). The protons of the methoxy group (-OCH₃) would show a correlation to C-4'.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2. The carbonyl carbon (C=O) is expected to appear significantly downfield. The carbons directly bonded to bromine (C-2 and C-4) will also be shifted downfield due to the electronegativity of the halogen. The carbons of the methoxyphenyl ring will show characteristic shifts, with C-4' (bearing the methoxy group) and C-1' (bonded to the nitrogen) being the most downfield of that ring system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~164 - 166 |
| C-1 | ~138 - 140 |
| C-2 | ~120 - 122 |
| C-3 | ~133 - 135 |
| C-4 | ~125 - 127 |
| C-5 | ~128 - 130 |
| C-6 | ~131 - 133 |
| C-1' | ~130 - 132 |
| C-2', C-6' | ~121 - 123 |
| C-3', C-5' | ~114 - 116 |
| C-4' | ~156 - 158 |
| -OCH₃ | ~55 - 56 |
DEPT experiments are crucial for confirming the assignments made in the ¹³C NMR spectrum by revealing the number of attached protons for each carbon signal. chemistrysteps.comcolumbia.edu
DEPT-90: This experiment would only show signals for methine (CH) carbons. In this molecule, the signals for C-3, C-5, C-6, C-2', C-6', C-3', and C-5' would be visible.
DEPT-135: This experiment displays methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are absent. For this compound, the CH signals mentioned above and the -OCH₃ signal would be positive. There are no CH₂ groups in this molecule. The quaternary carbons (C=O, C-1, C-2, C-4, C-1', and C-4') would not appear in the DEPT-135 spectrum.
By combining the information from ¹H, ¹³C, and a suite of 2D NMR experiments, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.
Detailed Vibrational Mode Assignment and Key Functional Group Identification
For this compound, the IR and Raman spectra would be characterized by vibrations corresponding to its constituent functional groups: the amide linkage, the substituted benzene rings, and the methoxy group.
Key expected vibrational modes include:
N-H Stretching: A prominent band in the IR spectrum, typically in the range of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the amide group.
C=O Stretching (Amide I): A strong absorption in the IR spectrum, usually between 1680 and 1630 cm⁻¹, characteristic of the carbonyl group in the amide linkage.
N-H Bending (Amide II): This band, resulting from the coupling of N-H in-plane bending and C-N stretching vibrations, is expected in the region of 1600-1500 cm⁻¹.
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.
C-N Stretching: The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom is expected around 1400 cm⁻¹.
C-O Stretching: The methoxy group would exhibit a characteristic C-O stretching vibration, typically a strong band in the 1250-1000 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, generally in the 700-500 cm⁻¹ region. Due to the presence of two bromine atoms, multiple bands may be observed.
Interactive Data Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amide | N-H Stretch | 3400-3200 | Medium to Strong |
| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Amide | N-H Bend (Amide II) | 1600-1500 | Medium to Strong |
| Aromatic | C-H Stretch | 3100-3000 | Weak to Medium |
| Aromatic | C=C Stretch | 1600-1450 | Medium |
| Amide | C-N Stretch | ~1400 | Medium |
| Methoxy | C-O Stretch | 1250-1000 | Strong |
| Halogenated Benzene | C-Br Stretch | 700-500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing chromophores.
Analysis of Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within its aromatic rings and the amide group. The primary chromophores are the dibromobenzoyl moiety and the methoxyphenyl group.
The benzene rings will exhibit characteristic absorptions due to π → π* transitions. The presence of substituents (bromine, methoxy, and the amide linkage) will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The lone pair of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement.
Investigation of Ionization Techniques (ESI+, ESI-, ASAP+, ASAP-)
Different ionization techniques can be employed to generate ions for mass analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. In the positive ion mode (ESI+), the molecule would likely be detected as the protonated species [M+H]⁺. In the negative ion mode (ESI-), it could be observed as the deprotonated species [M-H]⁻.
Atmospheric Solids Analysis Probe (ASAP): ASAP is useful for the analysis of solid and liquid samples with low to medium polarity. It is a direct probe technique that can provide rapid analysis. Similar to ESI, both positive (ASAP+) and negative (ASAP-) ion modes can be utilized to observe protonated or deprotonated molecules, respectively.
Fragment Ion Analysis for Deeper Structural Insights
Fragmentation analysis in mass spectrometry provides valuable information about the connectivity of atoms within a molecule. The fragmentation pattern of this compound would be expected to show characteristic cleavages.
Common fragmentation pathways for benzamides include:
Cleavage of the amide bond: This is a very common fragmentation pathway, leading to the formation of the dibromobenzoyl cation and the 4-methoxyaniline radical cation, or their respective neutral and radical fragments.
Loss of the methoxy group: Fragmentation could involve the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule from the 4-methoxyphenyl moiety.
Loss of bromine: The molecule could lose one or both bromine atoms.
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic clusters for bromine-containing fragments, aiding in their identification.
Interactive Data Table: Predicted Fragment Ions of this compound
| Proposed Fragment | Structure | Expected m/z | Fragmentation Pathway |
| Dibromobenzoyl cation | [C₇H₃Br₂O]⁺ | 263/265/267 | Cleavage of the amide C-N bond |
| 4-methoxyphenyliminium ion | [C₇H₇NO]⁺ | 121 | Cleavage of the amide C-N bond |
| 4-methoxyphenyl cation | [C₇H₇O]⁺ | 107 | Loss of CO from the benzoyl fragment |
| Dibromophenyl cation | [C₆H₃Br₂]⁺ | 235/237/239 | Loss of CO from the dibromobenzoyl cation |
Based on a comprehensive search of available scientific literature, there is currently no published crystallographic data for the specific chemical compound “this compound”. Consequently, the detailed analysis of its solid-state structure as requested in the outline cannot be provided.
The required experimental data from Single-Crystal X-ray Diffraction (SC-XRD) studies, which includes:
Unit cell parameters and crystallographic space group
Precise bond lengths, bond angles, and torsional/dihedral angles
Conformational analysis in the crystalline state
Crystal packing arrangements and supramolecular network formation
is not available in the public domain for this particular molecule. Furthermore, without crystallographic data, any discussion on polymorphism and crystalline phase characterization would be purely speculative and not based on scientific evidence.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research involving the synthesis and crystallographic analysis of “this compound” would be required to generate the content outlined in the user's request.
Computational Chemistry and Advanced Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP, are utilized to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.
The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until a minimum energy structure (a stable equilibrium geometry) is found. For 2,4-dibromo-N-(4-methoxyphenyl)benzamide, this optimization provides critical data on bond lengths, bond angles, and dihedral angles.
The optimized structure reveals the spatial arrangement of the two phenyl rings relative to the central amide linkage. The dihedral angle between the 2,4-dibromophenyl ring and the amide plane, as well as the angle between the 4-methoxyphenyl (B3050149) ring and the amide plane, are key parameters. These angles influence the degree of π-conjugation across the molecule. In related benzanilide structures, the two aromatic rings are typically not coplanar due to steric hindrance. An intramolecular hydrogen bond often forms between the amide hydrogen (N-H) and the oxygen of the methoxy (B1213986) group or the carbonyl oxygen, which stabilizes the conformation.
Below is a table of predicted structural parameters for key bonds and angles in this compound, based on DFT calculations for analogous structures.
| Predicted Structural Parameters | |
|---|---|
| Parameter | Predicted Value (DFT/B3LYP) |
| Bond Lengths (Å) | |
| C=O (Carbonyl) | ~1.24 |
| C-N (Amide) | ~1.36 |
| N-H (Amide) | ~1.01 |
| C-Br | ~1.91 |
| C-O (Methoxy) | ~1.37 |
| Bond Angles (°) | |
| O=C-N | ~122° |
| C-N-H | ~120° |
| C-C-Br | ~120° |
| Dihedral Angles (°) | |
| Dibromophenyl Ring vs. Amide Plane | ~20° - 35° |
| Methoxyphenyl Ring vs. Amide Plane | ~20° - 35° |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated (theoretical) spectrum with the experimental spectrum, chemists can confidently assign specific vibrational modes to the observed peaks. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the calculation.
For this compound, key vibrational modes include the N-H stretch, the C=O stretch of the amide group, C-N stretching, C-Br stretching, and various aromatic C-H and C=C vibrations. The correlation between theoretical and experimental data validates the optimized molecular structure.
The table below presents a correlation of expected experimental frequencies with theoretically calculated values for significant functional groups.
| Vibrational Frequencies (cm⁻¹) | ||
|---|---|---|
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Calculated (Scaled) DFT Value (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | ~3350 |
| Aromatic C-H Stretch | 3000 - 3100 | ~3050 |
| C=O Stretch (Amide I) | 1650 - 1680 | ~1665 |
| Aromatic C=C Stretch | 1580 - 1610 | ~1600 |
| N-H Bend (Amide II) | 1510 - 1550 | ~1530 |
| C-N Stretch | 1200 - 1300 | ~1250 |
| C-O Stretch (Methoxy) | 1000 - 1100 | ~1030 |
| C-Br Stretch | 500 - 650 | ~600 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.netschrodinger.com In this compound, the HOMO is typically localized on the more electron-rich 4-methoxyphenylamine moiety, while the LUMO is often distributed over the electron-withdrawing 2,4-dibromobenzoyl portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule, corresponding to the lowest energy electronic transition. schrodinger.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. hakon-art.comorientjchem.org These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness indicates low reactivity, while high chemical softness implies high reactivity. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons. hakon-art.com
The table below provides illustrative values for these descriptors for the title compound.
| Parameter | Formula | Illustrative Calculated Value |
|---|---|---|
| EHOMO | - | -6.2 eV |
| ELUMO | - | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface. The MEP is color-coded to indicate different regions of potential:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas.
Green/Yellow : Regions of intermediate or near-zero potential.
The MEP map is an excellent guide for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP surface provides clear insights into its reactive sites.
Nucleophilic Regions (Electron-Rich) : The most negative potential (red) is concentrated around the carbonyl oxygen atom (C=O) due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group (-OCH₃) also represents a site of negative potential. These regions are susceptible to attack by electrophiles (e.g., protons).
Electrophilic Regions (Electron-Poor) : The most positive potential (blue) is located around the amide hydrogen (N-H), making it the primary site for hydrogen bond donation. The hydrogen atoms on the aromatic rings also exhibit positive potential. The area around the bromine atoms can also show a region of positive potential known as a σ-hole, making them potential sites for halogen bonding. researchgate.netwalisongo.ac.id These regions are attractive to nucleophiles.
This detailed map of charge distribution is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the molecule's behavior in biological systems and crystal packing.
Mulliken Atomic Charges and Electron Localization Function (ELF) Studies
No literature containing calculations or discussions of Mulliken atomic charges or ELF studies for this compound could be identified.
Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)
Specific values for global reactivity descriptors such as chemical hardness, electronegativity, or the electrophilicity index for this compound have not been reported in the searched scientific literature.
Conformational Analysis Using Quantum Chemical Methods
Exploration of Potential Energy Surfaces:A detailed exploration of the potential energy surface to determine the stable conformers of this compound has not been published.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical data for the chemical compound this compound, particularly concerning its conformational analysis and non-linear optical (NLO) properties, are not publicly available.
As a result, the detailed article focusing solely on the "" of this specific molecule, as outlined in the user's request, cannot be generated at this time. The required data for the subsections "Determination of Boltzmann Population Distribution of Conformers" and "Prediction of Non-Linear Optical (NLO) Properties," including theoretical calculations of polarizability and hyperpolarizability, are absent from the accessible scientific record.
Computational studies on similar benzamide (B126) derivatives are available and provide a methodological framework for how such an analysis would be conducted. For instance, research on N-(4-methoxyphenyl)benzamide has utilized Density Functional Theory (DFT) to explore its conformational landscape and the energetic differences between various conformers. Similarly, the NLO properties, such as polarizability and hyperpolarizability, of other substituted benzamides have been theoretically predicted using DFT calculations. These studies highlight the importance of computational chemistry in understanding the structure-property relationships in this class of compounds.
However, without specific research focused on this compound, any attempt to provide the requested data tables and detailed findings would be speculative and fall outside the bounds of scientific accuracy.
Further theoretical studies are required to elucidate the specific conformational preferences and predict the NLO properties of this compound. Such research would likely involve:
Conformational Search: A systematic search for all possible stable conformations of the molecule.
Geometry Optimization and Frequency Calculations: Using quantum chemical methods like DFT to find the minimum energy structure for each conformer and confirm their stability.
Energy Calculations: Determining the relative energies of the conformers to calculate the Boltzmann population distribution at a given temperature.
NLO Property Calculations: Computing the electric dipole moment, polarizability, and first and second hyperpolarizabilities to predict the compound's potential for NLO applications.
Until such studies are performed and published, a detailed and scientifically accurate article on the computational and theoretical characteristics of this compound, as per the specified outline, remains unfeasible.
Intermolecular Interactions and Supramolecular Assembly Principles
Investigation of Hydrogen Bonding Networks
Hydrogen bonds are among the most significant interactions in determining the structure of benzamide (B126) derivatives. researchgate.net These interactions, involving hydrogen atoms bonded to electronegative atoms and another nearby electronegative atom, act as primary drivers in the formation of specific and predictable packing motifs.
The primary and most robust hydrogen bond expected in the crystal structure of 2,4-dibromo-N-(4-methoxyphenyl)benzamide is the N-H…O interaction. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In many related benzamide structures, these N-H…O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.govstrath.ac.uk For instance, in the crystal structure of N-(4-methoxyphenyl)benzamide, intermolecular N-H⋯O hydrogen bonds are responsible for linking molecules into chains. nih.gov Similarly, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, N-H⋯O interactions are crucial in forming extended networks. nih.gov
While the title compound lacks a hydroxyl group, precluding classic O-H…O interactions, the carbonyl oxygen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors. It is conceivable that in the presence of co-crystallized solvent molecules like water, O-H…O bonds could play a role, but within the pure crystalline solid, the focus remains on the N-H donor and the available oxygen acceptors. The carbonyl oxygen is generally a stronger hydrogen bond acceptor than the methoxy oxygen.
Table 1: Representative Hydrogen Bond Interactions in Related Benzamide Structures
| Compound Name | Hydrogen Bond Type | Role in Crystal Packing | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)benzamide | N-H···O | Links molecules into chains | nih.gov |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Intramolecular N-H···O | Generates an S(6) ring motif | nih.gov |
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | Intermolecular N-H···O | Links molecules into rows | strath.ac.uk |
| N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | Intermolecular N-H···O | Forms chains | nih.gov |
This table presents data from structurally related compounds to infer potential interactions for this compound.
Beyond the strong N-H…O bonds, weaker C-H…O and C-H…π interactions play a significant role in providing additional stability to the crystal lattice. The aromatic rings and the methyl group of the methoxy moiety provide multiple C-H donors. These can interact with the carbonyl oxygen (C-H…O) or the electron-rich π-systems of the benzene (B151609) rings (C-H…π).
Halogen Bonding (XB) Interactions in Crystal Engineering
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.govimist.ma The presence of two bromine atoms on one of the phenyl rings of this compound makes halogen bonding a potentially critical interaction in its crystal engineering. These bromine atoms can form Br…O, Br…N, or even Br…Br and C-Br…π interactions.
In related brominated compounds, these interactions are well-documented. For example, a Br⋯O short contact is observed in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. nih.gov In the crystal structure of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, a combination of C–H...Br hydrogen bonds and Br...Br interactions are significant packing forces. nih.gov Furthermore, C–Br...π(arene) interactions, where the bromine atom is located over the π-face of an adjacent molecule's aromatic ring, are also a possibility and have been observed in other dibromo-benzene derivatives. nih.gov The directionality and tunable strength of halogen bonds make them a powerful tool for the rational design of supramolecular assemblies.
π-π Stacking Interactions and Aromatic Ring Interactions
With two aromatic rings, this compound is a prime candidate for π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and are a significant contributor to the cohesive energy of the crystal. The stacking can be parallel-displaced or T-shaped (edge-to-face).
In the crystal structure of N-(4-methoxyphenyl)benzamide, π-stacking is facilitated by conformational changes that allow for more favorable aryl ring arrangements. nih.gov The interplay between hydrogen bonding and π-stacking often dictates the final crystal packing. researchgate.net The nature of the substituents on the aromatic rings can modulate these interactions; electron-donating groups (like methoxy) on one ring and electron-withdrawing groups (like bromine) on another can lead to favorable donor-acceptor π-π stacking. In some complex benzamides, π-π interactions are a key factor in the self-organization process leading to crystallization.
Contributions of Van der Waals and Steric Interactions
Steric interactions, on the other hand, are repulsive forces that arise when atoms are brought too close to each other. The bulky bromine atoms and the methoxy group will impose steric constraints that influence the possible conformations of the molecule and the way molecules can pack together. The final crystal structure represents a balance between maximizing attractive interactions (like hydrogen and halogen bonds) and minimizing steric repulsion. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The distribution and shape of these points are characteristic of specific interaction types.
For analogous structures, Hirshfeld analysis reveals the relative contributions of various interactions. In a related dibromo-methoxyphenyl compound, the fingerprint plots showed significant contributions from H···H, Br···H/H···Br, and O···H/H···O contacts, indicating that van der Waals forces and hydrogen bonding are major contributors to the crystal packing. researchgate.net For N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant contacts are H⋯O/O⋯H (30.5%), H⋯C/C⋯H (28.2%), and H⋯H (29.0%). nih.gov These analyses provide a comprehensive picture of the hierarchy of interactions governing the supramolecular assembly.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Compound Name | H···H Contacts | H···O/O···H Contacts | H···C/C···H Contacts | Halogen···H Contacts | Reference |
|---|---|---|---|---|---|
| 4,5-dibromo-2-(4-methoxyphenyl)-octahydro-epoxy-cyclopenta[c]pyridin-1-one | 41.1% | 16.9% | 8.2% | 24.5% (Br···H) | researchgate.net |
| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | 29.0% | 30.5% | 28.2% | - | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | - | - | 33.4% | - (C···H/H···C) | mdpi.com |
This table presents data from structurally related compounds to infer potential interaction contributions for this compound. Note that contact definitions and groupings can vary between studies.
Quantitative Assessment of Intermolecular Contact Contributions
A quantitative assessment of intermolecular contacts is typically derived from Hirshfeld surface analysis of high-resolution single-crystal X-ray diffraction data. This analysis partitions the crystal space into regions belonging to individual molecules and allows for the quantification of the percentage contribution of different types of close contacts (e.g., H···H, C···H, Br···H, O···H) to the total molecular surface. As no crystal structure for this compound has been found, this quantitative data is not available.
Reduced Density Gradient (RDG) Analysis for Characterizing Non-Bonded Interactions
Reduced Density Gradient (RDG) analysis is a computational chemistry method used to visualize and characterize non-covalent interactions in real space. It relies on the electron density and its derivatives, which are calculated from the compound's wave function, typically obtained from the crystallographic data. This analysis identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion. Without the foundational structural data, an RDG analysis cannot be performed.
Supramolecular Synthon Design and Principles of Interchangeability
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. In benzamides, the amide-amide N-H···O hydrogen bond often forms a primary and predictable synthon. The presence of bromine atoms introduces the possibility of halogen bonding as another key interaction. Understanding which synthons are present and how they compete or cooperate is fundamental to crystal engineering. The principles of interchangeability would explore whether, for instance, a bromine atom could be substituted for a chlorine or iodine atom without fundamentally altering the primary supramolecular assembly. This analysis is contingent on having a known crystal structure for the parent compound.
Derivatization Strategies and Fundamental Reactivity Studies
Strategic Modification of the Amide Nitrogen Atom (N-substitution)
The secondary amide nitrogen in 2,4-dibromo-N-(4-methoxyphenyl)benzamide is a key target for derivatization, though its reactivity is influenced by the electronic properties of the attached aryl groups. N-substitution reactions, such as alkylation and arylation, can introduce new functionalities and significantly alter the molecule's steric and electronic profile.
While N-phenylbenzamide can be inert under certain copper-catalyzed C-O coupling conditions mdpi.com, transition metal-catalyzed cross-coupling reactions provide robust methods for N-arylation. Palladium-catalyzed methods, for instance, have proven effective for the N-arylation of acyclic secondary amides with a range of aryl halides and pseudohalides. nih.gov The development of specialized biaryl phosphine (B1218219) ligands has been critical in overcoming the challenges associated with coupling these less nucleophilic amides. nih.gov Similarly, copper-catalyzed N-arylation reactions offer an alternative pathway for forming N-aryl bonds. researchgate.net Metal-free approaches, utilizing o-silylaryl triflates, have also been developed for the N-arylation of amines and related compounds under mild conditions. nih.gov
N-alkylation of benzamide-type structures is also a common strategy. For instance, benzimidazole (B57391) derivatives have been successfully alkylated at the nitrogen atom using various alkyl bromides in the presence of a phase-transfer catalyst. researchgate.net These established methods for N-substitution on related amide structures represent viable strategies for the derivatization of the target compound.
| Reaction Type | Catalyst/Reagent System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| N-Arylation | Palladium Catalyst with Biaryl Phosphine Ligand | Secondary amides and aryl nonaflates/chlorides | Effective for traditionally difficult N-aryl amide substrates. | nih.gov |
| N-Arylation | Copper Catalyst (e.g., CuI) with Ethylenediamine | Benzamides and Aryl Iodides | Provides a method for coupling amides with aryl iodides. | researchgate.net |
| N-Arylation (Metal-Free) | o-Silylaryl triflates with CsF | Amines, Sulfonamides | Achieved under mild, transition-metal-free conditions. | nih.gov |
| N-Alkylation | Alkyl bromides with Phase-Transfer Catalyst | 2-Substituted benzimidazoles | Effective for introducing alkyl chains onto a nitrogen atom within a heterocyclic system. | researchgate.net |
Systematic Functionalization of the Aromatic Ring Systems (e.g., Further Halogenation, Alkoxylation)
The two aromatic rings of this compound offer distinct opportunities for functionalization due to their different substitution patterns.
The 2,4-dibromobenzoyl Ring: This ring is electron-deficient due to the presence of two electron-withdrawing bromine atoms and the carbonyl group. These substituents direct further electrophilic aromatic substitution to the positions ortho and para to the amide linkage, although the ring is generally deactivated.
The 4-methoxyphenyl (B3050149) Ring: This ring is electron-rich due to the electron-donating methoxy (B1213986) group, which strongly directs electrophilic substitution to the positions ortho to it (positions 3 and 5).
Strategies for functionalization include:
Further Halogenation: The synthesis of related compounds like 4-bromo-2-fluoro-N-(4-methoxyphenyl)benzamide demonstrates that mixed halogenation patterns can be achieved on the benzoyl ring. nih.gov
Nitration: The introduction of a nitro group onto the N-phenyl ring has been reported for analogous structures, such as in 4-Bromo-N-(4-meth-oxy-2-nitro-phen-yl)benzamide. nih.gov This highlights the reactivity of the electron-rich methoxy-substituted ring towards nitrating agents.
Alkylation: Cooperative nickel/aluminum catalysis enables the para-selective alkylation of benzamides. This method directs alkyl groups from alkenes to the position para to the amide director on the benzoyl ring with high regioselectivity. acs.org
Hydroxylation/Alkoxylation: PhIO-mediated oxidation reactions can introduce a hydroxyl group onto an aryloxy ring in related benzamide (B126) structures, suggesting a potential pathway for modifying the methoxyphenyl ring. mdpi.com Additionally, the methoxy group itself can be a point of modification; its removal via reagents like boron tribromide to yield a hydroxy-substituted benzamide is a known transformation. acs.org
| Functionalization | Reagent/Method | Target Ring | Example Product/Outcome | Reference |
|---|---|---|---|---|
| Halogenation | Standard halogenating agents | Benzoyl ring | Introduction of additional halogen atoms (e.g., fluorine). | nih.gov |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Methoxyphenyl ring | Formation of nitro-substituted derivatives. | nih.gov |
| Alkylation | Ni/Al Catalysis with Alkenes | Benzoyl ring | Highly para-selective C-H alkylation. | acs.org |
| Demethylation | Boron tribromide (BBr₃) | Methoxyphenyl ring | Conversion of methoxy group to a hydroxyl group. | acs.org |
Elucidation of General Reaction Mechanisms and Pathways for Benzamide Derivatives
The reactivity of this compound is governed by the fundamental reaction mechanisms common to the benzamide class.
Amide Hydrolysis: The amide bond can be cleaved under hydrolytic conditions. The mechanism of alkaline hydrolysis of benzamides involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org Subsequent collapse of this intermediate leads to the cleavage of the C-N bond, yielding a carboxylate and an amine. The rate of this reaction is influenced by the electronic nature of the substituents on both aromatic rings.
Metal-Catalyzed C-H Activation: Modern synthetic methods often proceed via C-H activation. For example, the mechanism for nickel/aluminum-catalyzed para-alkylation involves the coordination of the benzamide to the aluminum co-catalyst, which acts as a directing group. acs.org A nickel complex then facilitates the cleavage of a C-H bond on the aromatic ring, forming an alkyl(aryl)nickel intermediate. Reductive elimination from this intermediate forges the new C-C bond. acs.org Palladium-catalyzed N-arylation mechanisms also involve detailed steps of oxidative addition, amide binding, and reductive elimination, with computational studies providing insight into the transition states and the role of ligands. nih.gov
Hofmann Rearrangement: While the target compound is a secondary amide, the Hofmann rearrangement is a classic reaction of primary benzamides. It proceeds by deprotonation of the amide nitrogen, followed by reaction with a halogen (like bromine in an alkaline solution) to form an N-haloamide. Further deprotonation and rearrangement lead to an isocyanate intermediate, which can be hydrolyzed to an amine. youtube.com
Amide Formation: The synthesis of benzamides itself typically involves the aminolysis of an activated carboxylic acid derivative, such as a benzoyl chloride. The mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. slideshare.net
Comprehensive Exploration of Chemical Reactivity and Molecular Stability
The chemical reactivity and molecular stability of this compound are intrinsically linked to its three-dimensional structure and the interplay of its functional groups.
X-ray crystallography studies of related N-aryl benzamides provide critical insights. For instance, in 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are significantly twisted relative to the central amide plane, with dihedral angles of 27.06° and 23.86°, respectively. nih.gov This non-planar conformation reduces conjugation across the molecule but is a common feature of benzanilides. The stability of the crystalline structure is enhanced by intermolecular N-H···O hydrogen bonds that link molecules together. nih.gov
In 4-bromo-N-(4-meth-oxy-2-nitro-phen-yl)benzamide, an intramolecular N-H···O hydrogen bond between the amide proton and an oxygen of the ortho-nitro group creates a stable six-membered ring motif known as an S(6) ring. nih.gov This type of intramolecular interaction can significantly influence the conformation and reactivity of the amide group.
The electronic effects of the substituents are paramount:
Stability: The electron-withdrawing bromines on one ring and the electron-donating methoxy group on the other create a polarized molecule. The amide bond itself is a stable functional group due to resonance delocalization of the nitrogen lone pair into the carbonyl group.
Reactivity: The dibrominated ring is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution, should conditions be suitable. Conversely, the methoxy-substituted ring is highly activated for electrophilic attack at the positions ortho to the methoxy group. acs.org The amide carbonyl oxygen is a site of Lewis basicity and can coordinate to metal catalysts, directing reactions to specific sites, as seen in catalytic alkylation. acs.org
| Structural Feature | Observation in Related Compounds | Impact on Stability/Reactivity | Reference |
|---|---|---|---|
| Molecular Conformation | Aromatic rings are twisted relative to the amide plane (dihedral angles ~20-30°). | Reduces overall conjugation; influences crystal packing and receptor binding. | nih.govnih.gov |
| Intermolecular H-Bonds | N-H···O hydrogen bonds form chains or sheets in the crystal lattice. | Contributes significantly to the stability of the solid state. | nih.gov |
| Intramolecular H-Bonds | Formation of S(6) ring motifs with suitable ortho-substituents (e.g., nitro group). | Locks the conformation of the amide bond, increasing molecular rigidity and stability. | nih.gov |
| Electronic Effects | Electron-withdrawing (Br) and electron-donating (OMe) groups on separate rings. | Creates distinct reactivity for each ring towards electrophiles/nucleophiles. | acs.orgacs.org |
Potential Research Applications and Future Directions in Organic Chemistry
Utility as Key Synthetic Intermediates in Complex Molecule Synthesis
The presence of two bromine atoms on the benzoyl ring, at positions ortho and para to the amide linkage, renders 2,4-dibromo-N-(4-methoxyphenyl)benzamide a highly valuable building block for the synthesis of complex organic molecules. These bromine atoms serve as versatile handles for a wide array of palladium-catalyzed cross-coupling reactions, enabling the programmed and sequential introduction of diverse functional groups.
The differential electronic environment of the two carbon-bromine (C-Br) bonds may allow for selective functionalization. The C4-Br bond is expected to be more reactive in typical cross-coupling reactions compared to the more sterically hindered C2-Br bond. This inherent difference can be exploited for stepwise synthesis, where one position is reacted selectively before the other, leading to the creation of highly elaborate, non-symmetrical molecules from a single precursor.
Key synthetic transformations that could leverage this intermediate include:
Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters to form new carbon-carbon bonds, constructing biaryl or styrenyl frameworks.
Sonogashira Coupling: Introduction of terminal alkynes to create aryl-alkyne structures, which are precursors for many heterocyclic compounds and conjugated materials.
Buchwald-Hartwig Amination: Formation of new carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines.
Heck Coupling: Reaction with alkenes to form substituted olefinic products.
Cyanation: Introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
The N-(4-methoxyphenyl) group also influences the molecule's properties and can be a site for further modification, such as demethylation followed by functionalization of the resulting phenol. The amide bond itself is robust but can be cleaved under specific conditions if required, further adding to the compound's synthetic utility. The microwave-assisted synthesis of phenanthridinones from o-halobenzamides demonstrates the potential for intramolecular coupling reactions involving the amide and a halogenated position. researchgate.net
Interactive Table: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Potential Product Scaffold |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Di- or tri-aryl benzamide (B126) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl- or dialkynyl-benzamide |
| Buchwald-Hartwig | Amine (R₂NH) | Amino- or diamino-benzamide |
| Heck | Alkene (CH₂=CHR) | Alkenyl- or dialkenyl-benzamide |
| Stille | Organostannane (R-SnBu₃) | Alkyl- or aryl-substituted benzamide |
| Cyanation | Zinc Cyanide (Zn(CN)₂) | Cyano-substituted benzamide |
Application in Catalysis and Rational Ligand Design
Rational ligand design is a cornerstone of modern homogeneous catalysis, enabling control over reactivity and selectivity. nih.gov The this compound scaffold is an ideal starting point for the synthesis of novel multidentate ligands. The two bromine atoms can be substituted with coordinating moieties, such as phosphine (B1218219) groups, through reactions with reagents like diphenylphosphine (B32561) or via lithiation followed by quenching with a chlorophosphine.
This approach could lead to the creation of:
Bidentate P,P-Ligands: Substitution of both bromine atoms with phosphino (B1201336) groups would yield a new class of diphosphine ligands. The benzamide backbone would provide a rigid and tunable framework, influencing the bite angle and steric environment of the resulting metal complex.
Tridentate P,N,O-Ligands: In such a diphosphine ligand, the amide nitrogen and carbonyl oxygen atoms could also participate in metal coordination. This would result in a pincer-type ligand, where the metal center is held in a rigid tridentate or tetradentate coordination sphere, often leading to enhanced stability and unique catalytic activity. The synthesis of copper(II) complexes with ketoamide ligands illustrates the coordinating ability of the amide group. semanticscholar.org
The development of such ligands from readily available dibromo-precursors is a practical strategy. For example, the AZARYPHOS ligand family, designed for ambifunctional catalysis, highlights the utility of combining phosphine units with nitrogen-containing aromatic cores. tum.de Ligands derived from this compound could be screened for activity in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. nih.gov
Interactive Table: Hypothetical Ligand Synthesis from this compound
| Reagent(s) | Potential Ligand Type | Potential Metal Coordination |
| 1. n-BuLi, 2. Ph₂PCl (2 eq.) | Bidentate Diphosphine | P, P |
| 1. n-BuLi, 2. Ph₂PCl (2 eq.) | Tridentate | P, O, P |
| 1. n-BuLi, 2. Di-tert-butylphosphino chloride (2 eq.) | Sterically Hindered Diphosphine | P, P |
Exploration in Advanced Materials Science, Including Polymer Synthesis and Design
In materials science, di-halogenated aromatic compounds are fundamental monomers for producing high-performance polymers through step-growth polymerization. This compound can be envisioned as an A-B-A type monomer for polycondensation reactions, where the bromine atoms are the reactive sites.
A particularly promising route is Suzuki polycondensation . By reacting this dibromo-monomer with an aromatic diboronic acid or ester, novel conjugated polymers could be synthesized. The resulting polymer chain would feature the N-(4-methoxyphenyl)benzamide unit as a recurring structural motif. This core unit would be expected to influence the final properties of the polymer, such as:
Solubility: The N-aryl group can enhance solubility in organic solvents, facilitating processing.
Thermal Stability: The aromatic amide structure generally imparts high thermal stability.
Optoelectronic Properties: The degree of conjugation along the polymer backbone, influenced by the linkage and the benzamide unit, would determine its optical and electronic characteristics, making such polymers candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Intermolecular Interactions: The amide functionality provides sites for hydrogen bonding, which can promote self-assembly and ordered packing in the solid state, impacting charge transport properties.
The concept of using mechanochemistry for polymer synthesis from vinyl monomers is an emerging green chemistry approach, and the development of new monomers is crucial for expanding the scope of accessible materials. nih.gov Furthermore, the structural similarity to polyphosphoesters, which are known for their biocompatibility and biodegradability, suggests that polymers incorporating the benzamide moiety could be explored for biomedical applications. nih.gov
Interactive Table: Hypothetical Polymer Synthesis via Suzuki Polycondensation
| Monomer A | Monomer B (Example) | Catalyst System | Resulting Polymer Structure (Repeating Unit) |
| This compound | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ / Base | -[C₆H₃(CONH(C₆H₄OCH₃))-C₆H₄]-n |
| This compound | 2,5-Thiophenediboronic acid | Pd(OAc)₂ / SPhos / Base | -[C₆H₃(CONH(C₆H₄OCH₃))-(C₄H₂S)]-n |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4-dibromo-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling between 2,4-dibromobenzoyl chloride and 4-methoxyaniline. Key steps include:
- Using a Schlenk line for moisture-sensitive reactions.
- Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) .
- Monitoring reaction progress by TLC or LC-MS.
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine positions and methoxy group integration) .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects. Use SHELXL for refinement (R-factor < 0.05) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and isotopic patterns from bromine .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Enzyme Inhibition : Test against kinases or phosphatases (e.g., PTP1B) using colorimetric assays (IC determination) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in halogenated benzamides?
- Protocol :
- Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL: Analyze Br···O/N interactions and torsional angles to assess planarity .
- Example : A related compound, 4-bromo-N,N'-bis(4-methoxyphenyl)benzamidine, showed a monoclinic lattice (space group P21/n) with a = 14.5931 Å, b = 6.6471 Å, c = 20.6324 Å, β = 98.407° .
Q. What strategies are effective for studying structure-activity relationships (SAR) in brominated benzamides?
- Methods :
- Analog Synthesis : Replace bromine with Cl/F or modify the methoxy group to ethoxy/NO .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .
- Pharmacophore Mapping : Overlay crystal structures with target proteins (e.g., PTP1B active site) using PyMOL .
Q. How can researchers address low yields or impurity formation during synthesis?
- Troubleshooting :
- Byproduct Identification : Use LC-MS to detect halogen displacement products (e.g., debromination).
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water) for challenging separations .
- Impurity Profiling : Compare with known impurities like 4-chloro-N-(4-methoxyphenyl)benzamide using reference standards .
Q. What advanced computational tools predict physicochemical properties of brominated benzamides?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
